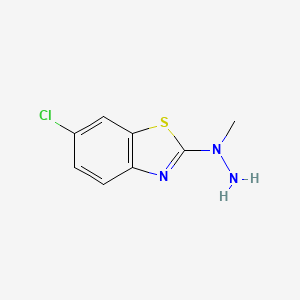
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine typically involves the reaction of 6-chloro-1,3-benzothiazole with methylhydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-(6-Chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine can be compared with other benzothiazole derivatives such as:
6-Chloro-1,3-benzothiazol-2-yl)hydrazine: Similar structure but lacks the methyl group.
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-methylhydrazine: Similar structure with an additional methyl group.
6-Chloro-1,3-benzothiazol-2-yl)acetamide: Different functional group attached to the benzothiazole ring. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties
Properties
CAS No. |
51011-55-3 |
|---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C8H8ClN3S/c1-12(10)8-11-6-3-2-5(9)4-7(6)13-8/h2-4H,10H2,1H3 |
InChI Key |
WCKDDRNXLKYANA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(S1)C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
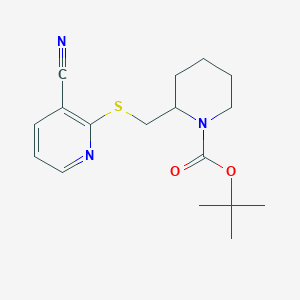

![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)


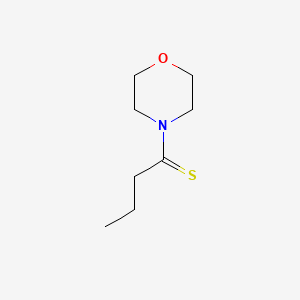

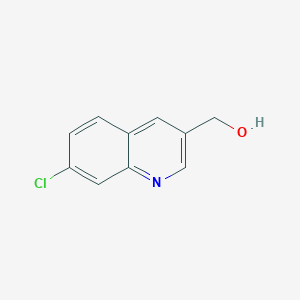
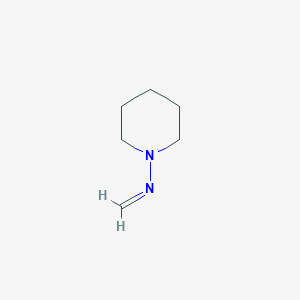
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
